molecular formula C10H12N4O2 B3050345 1-Allyltheobromine CAS No. 2530-99-6

1-Allyltheobromine

Cat. No.: B3050345
CAS No.: 2530-99-6
M. Wt: 220.23 g/mol
InChI Key: BTFHIKZOEZREBX-UHFFFAOYSA-N
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Description

1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is a chemical compound belonging to the purine family It is structurally related to xanthine derivatives and is known for its various biological activities

Mechanism of Action

Target of Action

1-Allyltheobromine, also known as Allyltheobromine, is a derivative of theobromine . Theobromine is a xanthine alkaloid that is used as a bronchodilator and as a vasodilator . It has a weaker diuretic activity than theophylline and is also a less powerful stimulant of smooth muscle . The primary targets of theobromine are medullary, vagal, vasomotor, and respiratory centers .

Mode of Action

Theobromine stimulates medullary, vagal, vasomotor, and respiratory centers, promoting bradycardia, vasoconstriction, and increased respiratory rate . This action was previously believed to be due primarily to increased intracellular cyclic 3′,5′-adenosine monophosphate (cyclic AMP) following inhibition of phosphodiesterase, the enzyme that degrades cyclic AMP . It is now thought that xanthines such as caffeine and theobromine act as antagonists at adenosine-receptors within the plasma membrane of virtually every cell . As adenosine acts as an autocoid, inhibiting the release of neurotransmitters from presynaptic sites but augmenting the actions of norepinephrine or angiotensin, antagonism of adenosine receptors promotes neurotransmitter release .

Biochemical Pathways

Theobromine, and by extension this compound, can exert influence on many biochemical pathways involved in organism homeostasis . These include free radical scavenger action, oxidoreductase inhibition, membrane permeability inhibition, and lipid peroxidase inhibition .

Pharmacokinetics

While specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties for this compound are not readily available, the compound’s predicted properties suggest it has a boiling point of 431.8±47.0 °C at 760 mmHg, a vapor pressure of 0.0±1.0 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 4783 . These properties may impact the bioavailability of this compound.

Result of Action

Given its similarity to theobromine, it may share some of theobromine’s effects, such as vasodilation, diuresis, and stimulation of the heart .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the nature of the halogen and the initial theobromine can lead to the formation of the adducts at the double bond, oxazolopurines, or complex compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione can be synthesized through several methods. One common approach involves the alkylation of 3,7-dimethylxanthine with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 1-Allyl-3,7-dimethyl-3,7-dihydro-purine-2,6-dione is unique due to its specific allyl substitution, which imparts distinct biological activities and potential therapeutic applications. Its ability to selectively inhibit certain enzymes and modulate physiological processes sets it apart from other similar compounds .

Properties

IUPAC Name

3,7-dimethyl-1-prop-2-enylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-4-5-14-9(15)7-8(11-6-12(7)2)13(3)10(14)16/h4,6H,1,5H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFHIKZOEZREBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10948141
Record name 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2530-99-6
Record name 3,7-Dihydro-3,7-dimethyl-1-(2-propen-1-yl)-1H-purine-2,6-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2530-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Allyltheobromine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002530996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allyltheobromine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40882
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,7-Dimethyl-1-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10948141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ALLYLTHEOBROMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JG7O04XYX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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